Cas no 2138202-78-3 (3-Piperidinamine, N,3-dimethyl-N-propyl-)

3-Piperidinamine, N,3-dimethyl-N-propyl-, is a synthetic organic compound characterized by its cyclic amine structure. This compound exhibits notable chemical stability and reactivity, making it a versatile intermediate in organic synthesis. Its specific structure allows for efficient reactions with various functional groups, facilitating the construction of complex organic molecules. The presence of methyl and propyl groups enhances its solubility and reactivity, contributing to its utility in pharmaceutical and agrochemical applications.
3-Piperidinamine, N,3-dimethyl-N-propyl- structure
2138202-78-3 structure
Product name:3-Piperidinamine, N,3-dimethyl-N-propyl-
CAS No:2138202-78-3
MF:C10H22N2
Molecular Weight:170.295082569122
CID:5263810

3-Piperidinamine, N,3-dimethyl-N-propyl- 化学的及び物理的性質

名前と識別子

    • 3-Piperidinamine, N,3-dimethyl-N-propyl-
    • インチ: 1S/C10H22N2/c1-4-8-12(3)10(2)6-5-7-11-9-10/h11H,4-9H2,1-3H3
    • InChIKey: PGIJIPFEGPHLCO-UHFFFAOYSA-N
    • SMILES: N1CCCC(C)(N(C)CCC)C1

3-Piperidinamine, N,3-dimethyl-N-propyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-645482-0.1g
N,3-dimethyl-N-propylpiperidin-3-amine
2138202-78-3 95.0%
0.1g
$804.0 2025-03-15
Enamine
EN300-645482-0.25g
N,3-dimethyl-N-propylpiperidin-3-amine
2138202-78-3 95.0%
0.25g
$840.0 2025-03-15
Enamine
EN300-645482-10.0g
N,3-dimethyl-N-propylpiperidin-3-amine
2138202-78-3 95.0%
10.0g
$3929.0 2025-03-15
Enamine
EN300-645482-0.05g
N,3-dimethyl-N-propylpiperidin-3-amine
2138202-78-3 95.0%
0.05g
$768.0 2025-03-15
Enamine
EN300-645482-2.5g
N,3-dimethyl-N-propylpiperidin-3-amine
2138202-78-3 95.0%
2.5g
$1791.0 2025-03-15
Enamine
EN300-645482-0.5g
N,3-dimethyl-N-propylpiperidin-3-amine
2138202-78-3 95.0%
0.5g
$877.0 2025-03-15
Enamine
EN300-645482-1.0g
N,3-dimethyl-N-propylpiperidin-3-amine
2138202-78-3 95.0%
1.0g
$914.0 2025-03-15
Enamine
EN300-645482-5.0g
N,3-dimethyl-N-propylpiperidin-3-amine
2138202-78-3 95.0%
5.0g
$2650.0 2025-03-15

3-Piperidinamine, N,3-dimethyl-N-propyl- 関連文献

3-Piperidinamine, N,3-dimethyl-N-propyl-に関する追加情報

3-Piperidinamine, N,3-dimethyl-N-propyl- (CAS No. 2138202-78-3): An Overview of Its Structure, Properties, and Applications

3-Piperidinamine, N,3-dimethyl-N-propyl- (CAS No. 2138202-78-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the structural characteristics, physicochemical properties, and potential applications of 3-Piperidinamine, N,3-dimethyl-N-propyl-.

Structural Characteristics

The molecular structure of 3-Piperidinamine, N,3-dimethyl-N-propyl- is characterized by a piperidine ring with a primary amine group at the 3-position. The nitrogen atom at this position is substituted with two methyl groups and one propyl group. The piperidine ring itself is a six-membered cyclic amine that confers stability and flexibility to the molecule. The presence of multiple substituents on the nitrogen atom imparts unique chemical properties to the compound.

The molecular formula of 3-Piperidinamine, N,3-dimethyl-N-propyl- is C10H24N2, and its molecular weight is approximately 176.30 g/mol. The compound is typically synthesized through a series of organic reactions involving the substitution of a primary amine on a piperidine ring with alkyl groups.

Physicochemical Properties

3-Piperidinamine, N,3-dimethyl-N-propyl- exhibits several notable physicochemical properties that make it an interesting candidate for various applications. It is a colorless liquid at room temperature with a characteristic amine odor. The compound has a boiling point of around 150°C and a melting point of -50°C. It is moderately soluble in water but highly soluble in organic solvents such as ethanol and dichloromethane.

The basicity of the amine group in 3-Piperidinamine, N,3-dimethyl-N-propyl- makes it an effective nucleophile in various chemical reactions. This property is particularly useful in synthetic chemistry for forming new carbon-nitrogen bonds. Additionally, the compound's lipophilicity allows it to readily cross biological membranes, which is advantageous for drug delivery and pharmacological studies.

Synthetic Routes

The synthesis of 3-Piperidinamine, N,3-dimethyl-N-propyl- can be achieved through several methods. One common approach involves the alkylation of 3-piperidinamine with appropriate alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. The reaction typically proceeds via an SN2 mechanism, leading to the formation of the desired substituted piperidine derivative.

An alternative synthetic route involves the reductive amination of 3-piperidone with dimethylamine and propylamine using hydrogen gas and a palladium catalyst. This method provides high yields and good selectivity for the target compound. Recent advancements in catalytic methods have further optimized these synthetic processes, making them more efficient and environmentally friendly.

Biological Activities and Applications

3-Piperidinamine, N,3-dimethyl-N-propyl- has been studied for its potential biological activities and therapeutic applications. One area of significant interest is its role as a ligand for various receptors in the central nervous system (CNS). Research has shown that certain piperidine derivatives can act as agonists or antagonists for GABA receptors, serotonin receptors, and dopamine receptors.

In particular, studies have demonstrated that compounds similar to 3-Piperidinamine, N,3-dimethyl-N-propyl- exhibit potent anticonvulsant properties by modulating GABAergic neurotransmission. These findings suggest potential applications in the treatment of epilepsy and other seizure disorders.

Beyond its CNS effects, 3-Piperidinamine, N,3-dimethyl-N-propyl- has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This property makes it a promising candidate for developing new anti-inflammatory drugs for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Future Directions

The potential therapeutic applications of 3-Piperidinamine, N,3-dimethyl-N-propyl- have led to several preclinical studies and early-stage clinical trials. Preliminary results from these trials have been encouraging, showing good safety profiles and promising efficacy in animal models of various diseases.

Ongoing research aims to further elucidate the mechanisms of action of this compound and optimize its pharmacokinetic properties for human use. Additionally, efforts are being made to develop prodrugs or formulations that enhance its bioavailability and reduce potential side effects.

In conclusion, 3-Piperidinamine, N,3-dimethyl-N-propyl- (CAS No. 2138202-78-3) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural characteristics and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.

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